Cas no 1022128-75-1 (Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate)
Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1-tert-Butyl 4-ethyl 4-isopropylpiperidine-1,4-dicarboxylate
- Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate
- Ethyl 1-Boc-4-iso-propyl-4-piperidinecarboxylate
- Ethyl N-Boc-4-isopropyl-4-piperidinecarboxylate
- 1-O-tert-butyl 4-O-ethyl 4-propan-2-ylpiperidine-1,4-dicarboxylate
- 1-tert-butyl 4-ethyl 4-(propan-2-yl)piperidine-1,4-dicarboxylate
- PubChem22987
- 6644AJ
- TRA0071502
- LS20578
- SY002354
- BC256441
- AB0055821
- AX8039177
- AB1001347
- Ethyl1-Boc-4-isopropyl-4-piperidinecarboxylate
- SB43603
- CS-0089715
- DTXSID30693904
- MFCD10565656
- 1022128-75-1
- 1,4-Piperidinedicarboxylic acid, 4-(1-methylethyl)-, 1-(1,1-dimethylethyl) 4-ethyl ester
- XQB12875
- AS-31510
- AKOS015903999
-
- MDL: MFCD10565656
- Inchi: 1S/C16H29NO4/c1-7-20-13(18)16(12(2)3)8-10-17(11-9-16)14(19)21-15(4,5)6/h12H,7-11H2,1-6H3
- InChI Key: RPNRWQCIHFRCSK-UHFFFAOYSA-N
- SMILES: O(CC)C(C1(C(C)C)CCN(C(=O)OC(C)(C)C)CC1)=O
Computed Properties
- Exact Mass: 299.21000
- Monoisotopic Mass: 299.21
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 376
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.8
- XLogP3: 3
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.034±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 356.7℃ at 760 mmHg
- Flash Point: 169.5℃
- Solubility: Very slightly soluble (0.22 g/l) (25 º C),
- PSA: 55.84000
- LogP: 3.16070
- Vapor Pressure: No data available
Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ° C, -4 ° C is better
Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129006827-5g |
1-tert-Butyl 4-ethyl 4-isopropylpiperidine-1,4-dicarboxylate |
1022128-75-1 | 97% | 5g |
$525.80 | 2023-09-04 | |
| Alichem | A129006827-10g |
1-tert-Butyl 4-ethyl 4-isopropylpiperidine-1,4-dicarboxylate |
1022128-75-1 | 97% | 10g |
$702.66 | 2023-09-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850371-5g |
Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate |
1022128-75-1 | ≥97% | 5g |
¥2,158.20 | 2022-01-10 | |
| Chemenu | CM180580-10g |
1-tert-Butyl 4-ethyl 4-isopropylpiperidine-1,4-dicarboxylate |
1022128-75-1 | 97% | 10g |
$438 | 2021-08-05 | |
| TRC | E926168-25mg |
Ethyl 1-boc-4-isopropyl-4-piperidinecarboxylate |
1022128-75-1 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E926168-50mg |
Ethyl 1-boc-4-isopropyl-4-piperidinecarboxylate |
1022128-75-1 | 50mg |
$ 60.00 | 2022-06-05 | ||
| TRC | E926168-100mg |
Ethyl 1-boc-4-isopropyl-4-piperidinecarboxylate |
1022128-75-1 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E926168-250mg |
Ethyl 1-boc-4-isopropyl-4-piperidinecarboxylate |
1022128-75-1 | 250mg |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850371-1g |
Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate |
1022128-75-1 | ≥97% | 1g |
¥682.20 | 2022-01-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E31200-1g |
1-tert-Butyl 4-ethyl 4-isopropylpiperidine-1,4-dicarboxylate |
1022128-75-1 | 97% | 1g |
¥1279.0 | 2023-09-08 |
Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate Suppliers
Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate Related Literature
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Piperidines Piperidinecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Piperidines Piperidinecarboxylic acids and derivatives Piperidinecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate
Comprehensive Overview of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate (CAS No. 1022128-75-1)
Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate (CAS No. 1022128-75-1) is a highly versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound, characterized by its Boc-protected piperidine core and ethyl carboxylate functional group, is widely utilized in the development of bioactive molecules. Its unique structure makes it a valuable building block for drug discovery and medicinal chemistry, aligning with current trends in small molecule therapeutics and targeted drug delivery systems.
The growing demand for piperidine derivatives in pharmaceutical research has placed compounds like Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate at the forefront of innovation. Researchers are increasingly exploring its applications in CNS drug development, given the piperidine moiety's prevalence in neurologically active compounds. Recent studies highlight its potential in modulating GPCR targets, a hot topic in precision medicine. This aligns with frequent search queries such as "Boc-protected piperidine uses" and "piperidine carboxylate synthesis," reflecting the compound's relevance in modern drug design.
From a synthetic chemistry perspective, CAS No. 1022128-75-1 offers excellent stereochemical control, making it ideal for asymmetric synthesis applications. Its isopropyl substitution at the 4-position introduces steric hindrance, a feature highly sought after in chiral catalyst design. Laboratories frequently search for "Boc deprotection conditions" and "ethyl ester hydrolysis" when working with this compound, underscoring its role in multi-step synthetic routes. The compound's stability under various reaction conditions further enhances its utility in high-throughput screening platforms.
In the context of green chemistry initiatives, Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate presents opportunities for atom-economical transformations. Recent publications discuss its use in microwave-assisted synthesis, addressing the industry's focus on energy-efficient processes. This resonates with trending searches like "eco-friendly piperidine derivatives" and "green synthesis of carboxylates." The compound's protecting group strategy also aligns with current interests in orthogonal protection schemes for complex molecule assembly.
The analytical characterization of CAS No. 1022128-75-1 typically involves advanced techniques such as NMR spectroscopy and mass spectrometry, topics frequently searched by quality control professionals. Its chromatographic behavior has been extensively studied, with particular attention to HPLC method development for purity assessment. These aspects make it a subject of interest in forums discussing "analytical method validation" and "impurity profiling," critical concerns in pharmaceutical manufacturing.
Looking ahead, Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate is poised to play a significant role in emerging fields like proteolysis targeting chimeras (PROTACs) and covalent inhibitor design. Its structural features enable diverse molecular modifications, answering frequent queries about "piperidine scaffold diversification." As the pharmaceutical industry continues to prioritize structure-activity relationship studies, this compound's importance in lead optimization processes will likely grow, making it a staple in modern synthetic laboratories worldwide.
1022128-75-1 (Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate) Related Products
- 849203-07-2(1,4-Piperidinedicarboxylic acid, 4-(3-carboxypropyl)-, 1-(1,1-dimethylethyl) 4-methyl ester)
- 189442-87-3(1-tert-butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate)
- 154348-08-0(TERT-BUTYL 1-OXO-2-OXA-8-AZASPIRO4.5DECANE-8-CARBOXYLATE)
- 247133-32-0(4-(2-Hydroxyethyl)-1,4-Piperidinedicarboxylic Acid 1-(1,1-Dimethylethyl) 4-Ethyl Ester)
- 142851-03-4(1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate)
- 124443-68-1(1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate)
- 578021-55-3(1-tert-Butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate)
- 724790-59-4(1-Tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate)
- 831169-51-8(1-Piperidinecarboxylic acid, 4-[(1-oxobutoxy)methyl]-, 1,1-dimethylethyl ester)
- 188792-70-3(Ethyl 1-boc-4-ethyl-4-piperidine carboxylate)